synthesis and characterization of nickel tin oxide
synthesis and characterization of nickel tin oxide
An In-depth Technical Guide to the Synthesis and Characterization of Nickel Tin Oxide
Abstract
Nickel tin oxide (NiSnO₃) and nickel-doped tin oxide (Ni-doped SnO₂) are versatile semiconductor materials that have garnered significant attention for their compelling electronic, optical, and electrochemical properties. Their application spans diverse fields, including gas sensing, energy storage as anode materials for lithium-ion batteries, electrocatalysis, and transparent conducting electrodes.[1][2] The performance of these materials is intrinsically linked to their structural and morphological characteristics, such as crystallite size, particle size, surface area, and phase purity, which are dictated by the chosen synthesis method. This technical guide provides a comprehensive overview of the principal synthesis methodologies, detailed characterization protocols, and a summary of key material properties for researchers and scientists in materials science and drug development.
Synthesis Methodologies
Several chemical routes are employed to synthesize nickel tin oxide nanoparticles, each offering distinct advantages in controlling particle size, morphology, and purity.[3] The most common techniques include co-precipitation, sol-gel, and hydrothermal synthesis.
Co-Precipitation Method
The co-precipitation method is a straightforward and cost-effective technique for producing homogeneous, nanostructured nickel tin oxide powders.[4][5] It involves the simultaneous precipitation of nickel and tin hydroxides from a solution of their respective salts by adding a precipitating agent.
Experimental Protocol:
-
Precursor Solution Preparation: Dissolve stoichiometric amounts of tin(IV) chloride pentahydrate (SnCl₄·5H₂O) and nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in deionized water with continuous stirring to form a homogeneous solution.[5][6]
-
Precipitation: Add a precipitating agent, such as aqueous ammonia (NH₄OH) or sodium hydroxide (NaOH), dropwise into the precursor solution under vigorous stirring.[4][5] Monitor and control the pH of the solution, typically adjusting it to a final value between 5 and 12, depending on the desired particle characteristics.[5] A colored precipitate (typically light green) will form.
-
Washing and Filtration: Age the resulting precipitate for a period, then separate it from the solution by filtration or centrifugation. Thoroughly wash the precipitate multiple times with deionized water and ethanol to remove residual ions and byproducts.[7]
-
Drying: Dry the washed precipitate in an oven at a temperature of approximately 100-120°C for several hours to remove the solvent.
-
Calcination: Calcine the dried powder in a muffle furnace at a high temperature, typically ranging from 550°C to 800°C, for 2-4 hours.[8][9] This step decomposes the hydroxide precursors into the final nickel tin oxide crystalline phase.
Sol-Gel Method
The sol-gel technique is a versatile bottom-up approach that allows for excellent control over the chemical composition and microstructure of the final product at relatively low temperatures.[3][8] The process involves the transition of a colloidal solution (sol) into a gel-like network containing a liquid phase.
Experimental Protocol:
-
Sol Preparation: Dissolve nickel and tin precursors, such as nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O] and tin(IV) chloride (SnCl₄), in a suitable solvent like deionized water or ethanol.[10]
-
Gelation: Introduce a gelling or complexing agent, such as gelatin, citric acid, or ammonia solution, to the sol.[11][12] Heat the solution, typically between 60-80°C, under continuous stirring.[12] This promotes hydrolysis and condensation reactions, leading to the formation of a viscous gel.
-
Aging: Allow the gel to age at room temperature for a set period (e.g., 12-24 hours) to strengthen the network structure.
-
Drying: Dry the aged gel in an oven at a low temperature (around 100°C) to remove the solvent, resulting in a xerogel.
-
Calcination: Calcine the xerogel powder at temperatures ranging from 450°C to 600°C to burn off organic residues and crystallize the nickel tin oxide nanoparticles.[10][12]
Hydrothermal Method
The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.[13] It is particularly effective for synthesizing well-crystallized nanoparticles with controlled morphology.
Experimental Protocol:
-
Precursor Solution: Prepare an aqueous solution containing the nickel and tin salt precursors.
-
Autoclave Treatment: Add a mineralizer or pH-adjusting agent (e.g., NaOH) to the solution.[14] Transfer the final mixture into a Teflon-lined stainless-steel autoclave.
-
Reaction: Seal the autoclave and heat it in an oven to a temperature between 150°C and 200°C for a duration of 12 to 24 hours. The high temperature and pressure facilitate the dissolution and recrystallization of the oxide material.[1]
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Washing and Drying: Collect the resulting powder by filtration, wash it extensively with deionized water and ethanol, and finally dry it in an oven.[14]
Characterization Techniques
A multi-technique approach is essential to fully elucidate the structure, morphology, composition, and functional properties of the synthesized nickel tin oxide nanoparticles.
X-Ray Diffraction (XRD)
XRD is the primary technique for determining the crystal structure, phase purity, and average crystallite size of the synthesized material.
Experimental Protocol:
-
Sample Preparation: A small amount of the nanoparticle powder is gently pressed into a sample holder to create a flat, smooth surface.
-
Data Acquisition: The sample is analyzed using a diffractometer, typically with a Cu Kα radiation source (λ = 1.5406 Å).[9] Data is collected over a 2θ range, commonly from 10° to 80°.[5]
-
Data Analysis: The resulting diffraction pattern is compared to standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystalline phases present (e.g., rutile SnO₂, JCPDS No. 41-1445).[6] The average crystallite size (d) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:[4] d = kλ / (β cosθ) where k is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.
Electron Microscopy (SEM and TEM)
SEM and TEM are used to visualize the morphology, particle size, and microstructure of the nanoparticles.
Experimental Protocol:
-
SEM: The powder is mounted on an aluminum stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam. The instrument provides images of the surface morphology and particle agglomeration.[3][8]
-
TEM: A small amount of powder is dispersed in a solvent like ethanol and sonicated to break up agglomerates. A drop of this suspension is placed onto a carbon-coated copper grid and allowed to dry.[15] TEM provides high-resolution images of individual nanoparticles, allowing for precise size and shape determination, and can reveal lattice fringes of the crystalline structure.[16]
X-Ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical oxidation states of the elements on the material's surface.
Experimental Protocol:
-
Sample Preparation: The powder sample is mounted on a sample holder using adhesive tape.
-
Analysis: The sample is placed in an ultra-high vacuum chamber and irradiated with a monochromatic Al Kα X-ray source.[17]
-
Data Acquisition: A wide survey scan (e.g., 0-1100 eV binding energy) is first performed to identify all elements present.[18] Subsequently, high-resolution scans are conducted for the specific core levels of interest (e.g., Ni 2p, Sn 3d, O 1s).
-
Data Correction: The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV to correct for surface charging effects.[18] Analysis of the peak positions and shapes reveals the oxidation states (e.g., Ni²⁺, Ni³⁺, Sn⁴⁺).[17][19]
Electrochemical Characterization
For energy storage applications, the electrochemical properties are evaluated using techniques like cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS).
Experimental Protocol:
-
Electrode Fabrication: A working electrode is prepared by mixing the active material (nickel tin oxide), a conductive additive (e.g., carbon black), and a polymer binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. This slurry is then coated onto a current collector such as nickel foam or FTO glass and dried.[20]
-
Cell Assembly: A three-electrode electrochemical cell is assembled using the fabricated working electrode, a counter electrode (typically platinum wire), and a reference electrode (e.g., Ag/AgCl or SCE) in a suitable aqueous electrolyte (e.g., 6 M KOH).[20]
-
Measurements:
-
CV: The potential is swept at various scan rates to study the capacitive and redox behavior.
-
GCD: The electrode is charged and discharged at different constant current densities to calculate specific capacitance, energy density, and power density.
-
EIS: A small AC voltage is applied over a range of frequencies to investigate the charge transfer resistance and ion diffusion kinetics.
-
Data Presentation and Analysis
The quantitative data obtained from characterization provides critical insights into the material's properties.
Table 1: Structural and Morphological Properties of Nickel Tin Oxide
| Synthesis Method | Ni Doping (%) | Crystal Structure | Avg. Crystallite Size (nm) | Particle Size (nm) | Reference |
| Sol-Gel | 0 | Tetragonal Rutile | - | 4 - 25 | [11][21] |
| Sol-Gel | 0.3 | Tetragonal Rutile | - | 4 - 25 | [11][21] |
| Sol-Gel | 0.7 | Tetragonal Rutile | - | 4 - 25 | [11][21] |
| Co-Precipitation | 0 | Tetragonal Rutile | 32 | - | [5] |
| Co-Precipitation | 1 | Tetragonal Rutile | 27 | - | [22] |
| Co-Precipitation | 2 | Tetragonal Rutile | 23 - 24 | - | [5][22] |
Note: Particle size often increases with higher doping concentrations or annealing temperatures.[11][21]
Table 2: Optical and Electronic Properties of Nickel Tin Oxide
| Synthesis Method | Ni Doping (%) | Optical Band Gap (eV) | Ni 2p₃/₂ Binding Energy (eV) | Reference |
| Co-Precipitation | 0 | ~3.78 | - | [23] |
| Co-Precipitation | 3 | ~3.20 | - | [23] |
| Sol-Gel | 0 | 3.6 - 3.8 | - | [2][21] |
| Sol-Gel | 0.7 | Decreases with doping | - | [11] |
| Co-Precipitation | Pure | ~2.16 | - | [4] |
| Co-Precipitation | Doped | ~1.75 | - | [4] |
| CVD (NiO Film) | - | - | ~854.0 (Ni²⁺ in NiO) | [18] |
Note: The band gap of SnO₂ generally decreases with increasing Ni doping concentration.[1][23][24] The Ni 2p spectrum is complex, often showing multiplet splitting and satellite peaks indicative of the Ni²⁺ state in an oxide environment.[25][26]
Table 3: Electrochemical Performance of Nickel-Based Tin Oxides
| Material System | Synthesis Method | Key Performance Metric | Value | Reference |
| NiO Thin Film | Spray Pyrolysis | Specific Capacitance | 16 - 88 F/g | |
| NiO Thin Film | Spray Pyrolysis | Specific Energy | 8.93 Wh/kg | |
| NiO Thin Film | Spray Pyrolysis | Specific Power | 0.52 kW/kg | |
| Ni@a-SnOₓ NWs on Ni Foam | Solvothermal + Annealing | Specific Capacitance | 31.50 mAh/g | [20] |
| Ni@a-SnOₓ NWs on Ni Foam | Solvothermal + Annealing | Cycling Stability | 1.35x increase after 10,000 cycles | [20] |
Note: The electrochemical performance is highly dependent on the nanostructure, conductivity, and synergistic effects between nickel and tin oxides.[20][27]
Conclusion
The are critical steps in developing advanced materials for a wide range of technological applications. Methods like co-precipitation, sol-gel, and hydrothermal synthesis provide robust pathways to produce nanoparticles with tailored properties. A systematic characterization workflow, employing XRD, electron microscopy, XPS, and electrochemical analysis, is essential for establishing the crucial links between synthesis parameters, the material's physicochemical properties, and its ultimate performance. The data consistently shows that doping SnO₂ with nickel can effectively tune its structural, optical, and electronic properties, leading to enhanced functionality, particularly in energy storage systems.
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